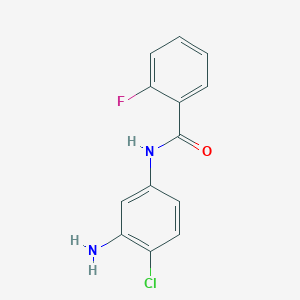

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Validation via PubChem Compound Identification 16774013

The International Union of Pure and Applied Chemistry nomenclature for this compound is unambiguously established as this compound, which accurately describes the molecular architecture through systematic chemical naming conventions. The PubChem database entry 16774013 serves as the primary reference point for structural validation and provides comprehensive molecular information that has been computationally verified using advanced chemical informatics algorithms. The International Union of Pure and Applied Chemistry name explicitly indicates the presence of an amino group at the 3-position and a chlorine atom at the 4-position of the phenyl ring that is connected to the nitrogen atom of the benzamide moiety. Additionally, the 2-fluorobenzamide portion specifies the location of the fluorine substituent on the benzoyl component of the molecule.

The structural validation through PubChem Compound Identification 16774013 confirms the molecular geometry and connectivity pattern through multiple computational descriptors including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings. The compound demonstrates a planar aromatic system with the benzamide functional group serving as the central linking moiety between the fluorinated benzene ring and the amino-chloro-substituted phenyl ring. The molecular architecture exhibits typical amide bond characteristics with the carbonyl group positioned between the fluorinated benzene ring and the nitrogen atom that connects to the substituted phenyl ring.

Computational analysis within the PubChem framework has generated standardized molecular representations that facilitate cross-database comparisons and structural searches. The three-dimensional conformational analysis reveals that the molecule adopts a relatively planar configuration due to the conjugated aromatic systems and the amide linkage, which restricts rotational freedom around the carbon-nitrogen bond. This structural rigidity contributes to the compound's stability and influences its physical and chemical properties, making it suitable for various research applications in medicinal chemistry and materials science.

The molecular formula C13H10ClFN2O for this compound has been computationally determined and verified through multiple analytical approaches including high-resolution mass spectrometry principles and quantum chemical calculations. The elemental composition analysis confirms the presence of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 264.68 grams per mole. This molecular weight calculation accounts for the isotopic abundances of constituent elements and provides the monoisotopic mass that serves as the primary reference for mass spectrometric identification.

High-resolution mass spectrometry verification principles applied to this compound would generate characteristic fragmentation patterns that confirm both the molecular ion peak and diagnostic fragment ions corresponding to specific structural features. The molecular ion peak would appear at mass-to-charge ratio 264.68 under electron ionization conditions, while electrospray ionization would typically produce protonated molecular ions at mass-to-charge ratio 265.68. Fragmentation analysis would reveal characteristic losses corresponding to the fluorine atom (mass difference of 19), the chlorine atom (mass differences of 35 and 37 for the chlorine isotopes), and the amino group (mass difference of 16).

The computational verification of the molecular formula through PubChem algorithms employs advanced chemical informatics methods that cross-reference structural connectivity with elemental composition requirements. These computational approaches utilize graph theory algorithms to ensure that the proposed molecular formula is consistent with the structural representation and that all atoms are properly accounted for in the connectivity matrix. The verification process includes validation of formal charge distributions, electron counting, and hybridization state assignments for all constituent atoms.

| Analytical Parameter | Value | Verification Method |

|---|---|---|

| Molecular Formula | C13H10ClFN2O | Computational Analysis |

| Molecular Weight | 264.68 g/mol | PubChem Calculation |

| Monoisotopic Mass | 264.04095 Da | High-Resolution Computation |

| Exact Mass | 264.04095 Da | Elemental Composition |

| Chlorine Isotope Pattern | 35Cl (75.8%), 37Cl (24.2%) | Natural Abundance |

| Fluorine Mass Contribution | 18.998 Da | Atomic Weight |

The isotopic distribution analysis for this compound reveals characteristic patterns that facilitate mass spectrometric identification and distinguish this compound from related structures. The presence of chlorine introduces a distinctive isotopic signature with the molecular ion cluster showing peaks separated by two mass units corresponding to the chlorine-35 and chlorine-37 isotopes in approximately a 3:1 intensity ratio. This isotopic pattern provides unambiguous confirmation of chlorine incorporation and serves as a diagnostic feature for structural verification.

Advanced computational chemistry calculations support the molecular formula verification through ab initio and density functional theory methods that optimize molecular geometry and calculate theoretical mass distributions. These quantum mechanical approaches provide independent validation of the molecular formula by predicting energetically favorable conformations and calculating theoretical spectroscopic properties that can be compared with experimental observations. The computational results confirm that the proposed molecular formula C13H10ClFN2O represents a chemically reasonable and thermodynamically stable structure under standard conditions.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPAYSRMNZJEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation under mild conditions.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Oxidized products with additional oxygen-containing functional groups.

- Reduced products with amino groups replacing nitro groups.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Anti-Alcohol Properties

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide has been investigated for its potential as a precursor in synthesizing water-soluble ureides, which can enhance the therapeutic efficacy of existing drugs. A notable application is its modification of galodif, an anticonvulsant and anti-alcohol drug, to improve solubility and bioavailability. The acylation process with succinic anhydride in the presence of acids yielded a derivative with significantly increased water solubility, facilitating faster therapeutic action and the development of liquid drug formulations.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting glucosidase enzymes. Research indicates that derivatives of this compound exhibit selective inhibition, which is crucial for developing antidiabetic medications. For instance, a related compound demonstrated an IC50 value of 1.47 ± 0.05 μM against α-glucosidase, showcasing its potential in managing blood sugar levels .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a vital building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions, leading to products with diverse chemical properties. This versatility is essential for researchers aiming to create novel compounds for pharmaceutical applications.

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological processes and potentially leading to therapeutic effects.

Case Studies

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives from this compound revealed significant biological activities. The synthesized compounds were evaluated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents. The results indicated that structural modifications could enhance biological efficacy while maintaining favorable pharmacokinetic properties .

Data Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Analogs :

Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) : Synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (88% yield). Features three fluorine atoms and exhibits planar aromatic rings with a 0.5° interplanar angle .

Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) : Similar synthesis route (87% yield). A tri-fluorinated derivative with a 0.7° interplanar angle and 1D amide-amide hydrogen bonding .

N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide : Contains methoxy and chloro substituents, with a molecular weight of 279.7 g/mol and logP of 3.45, indicating moderate lipophilicity .

Crystal Structure and Hydrogen Bonding

Tri-fluorinated Analogs (Fo23/Fo24) :

Target Compound :

- The 3-amino group may form N-H···O/F bonds, altering packing vs. tri-fluorinated analogs.

Cambridge Structural Database (CSD) Trends

- Tri-fluorinated Benzamides : Rare in CSD; only Fo23 and Fo24 reported .

- Di-fluorinated Analogs : 30 entries (e.g., C13H9F2ON), often showing polymorphism and varied hydrogen bonding .

- Mixed Halogenated Derivatives: Limited data. For example, 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide (XEHZOD) exists but lacks detailed comparisons .

Table 1: CSD Structural Prevalence

Physicochemical Properties

- Solubility: The amino group in the target compound may enhance aqueous solubility compared to fully halogenated analogs (e.g., Fo23 logP = ~2.5 inferred from ).

- Spectroscopy: ¹⁹F NMR: Fluorine in 2-fluorobenzamide resonates near -114 to -118 ppm in tri-fluorinated analogs . ¹H NMR: The amino proton (NH₂) would appear downfield (~5-6 ppm), distinct from amide N-H signals (~8-10 ppm) .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an amino group, a chlorophenyl moiety, and a fluorobenzene structure. This combination is believed to influence its biological activity by enhancing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to modulate the activity of various molecular targets, leading to diverse biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain pathogens, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Line Studies : The compound exhibited cytotoxicity against solid tumor cell lines with IC50 values indicating significant inhibitory effects. For instance, it showed potent activity against HepG2 liver cancer cells, with IC50 values comparable to established anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity remains limited.

Case Studies

- Antitumor Efficacy : A study focusing on the compound's effects on HepG2 cells revealed that it not only inhibited cell growth but also induced apoptosis through G2/M phase arrest . This mechanism suggests its potential utility in combination therapies with other chemotherapeutic agents.

- Synergistic Effects : Research has shown that combining this compound with other anticancer drugs like taxol enhances its efficacy, indicating potential for use in multi-drug regimens .

Comparative Analysis

When compared to similar compounds such as N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide, this compound demonstrates unique properties due to the presence of fluorine and chlorine substituents, which may affect both its reactivity and biological interactions.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both fluorine and chlorine | Anticancer, antimicrobial |

| N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide | Similar structure but lacks fluorine | Limited data on biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a 2-fluorobenzoyl chloride derivative with 3-amino-4-chloroaniline under basic conditions (e.g., using triethylamine as a catalyst). Solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization improves purity. Characterization by 1H/13C NMR and mass spectrometry confirms structural integrity and quantifies impurities .

Q. Which spectroscopic techniques are essential for characterizing This compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amide NH signals (δ ~8–10 ppm). Integration ratios confirm substituent positions.

- IR Spectroscopy : Detect the carbonyl stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., [M+H]+ at m/z 279.07) and fragmentation patterns.

Cross-referencing spectral data with computational predictions (DFT-based IR/NMR) enhances accuracy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of This compound, and what challenges arise during data refinement?

- Methodological Answer :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to grow diffraction-quality crystals.

- Data Collection : Perform at 100 K to minimize thermal motion artifacts. Collect high-resolution data (≤ 0.8 Å) using synchrotron sources.

- Refinement : Employ SHELXL for structure solution. Challenges include modeling disorder in flexible substituents (e.g., amino groups) and anisotropic displacement parameters. Hydrogen bonding networks (e.g., N–H···O/F interactions) should be analyzed to explain packing motifs .

Q. What computational strategies validate the electronic structure and predict physicochemical properties (e.g., solubility, logP) of This compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices for reactivity insights.

- QSPR Models : Train neural networks on datasets of analogous benzamides to predict logP (e.g., ~2.8) and aqueous solubility (e.g., ~0.1 mg/mL).

- Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy. Discrepancies may indicate conformational flexibility or solvent effects .

Q. How can researchers investigate the compound’s mechanism of action against bacterial targets, and what enzymatic assays are appropriate?

- Methodological Answer :

- Target Identification : Screen against bacterial phosphopantetheinyl transferases (acps-pptase) using enzyme inhibition assays (IC50 determination).

- Microbiological Assays : Perform minimum inhibitory concentration (MIC) tests on E. coli or S. aureus strains. Time-kill curves assess bactericidal vs. bacteriostatic effects.

- Molecular Docking : Use AutoDock Vina to model interactions with acps-pptase active sites. Validate with site-directed mutagenesis of key residues (e.g., Lys152, Asp89) .

Q. What strategies address discrepancies between predicted and experimental solubility or stability data for This compound?

- Methodological Answer :

- Solubility Analysis : Apply Hansen solubility parameters (HSPs) to identify compatible co-solvents (e.g., PEG-400) or cyclodextrin-based formulations.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Acidic/alkaline conditions may hydrolyze the amide bond, requiring pH-adjusted buffers.

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate computational descriptors (e.g., logP, polar surface area) with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.